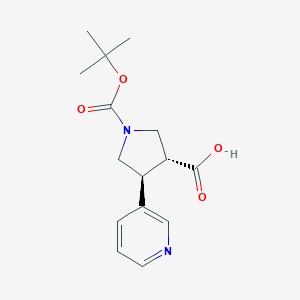

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridin-3-yl substituent at the 4-position, with a carboxylic acid moiety at the 3-position. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for developing kinase inhibitors or other bioactive molecules where stereochemistry and functional group positioning influence target binding . The Boc group enhances stability during synthetic steps while allowing deprotection under acidic conditions for downstream modifications .

Properties

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJINPULFJCWKFE-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Boc-Protected Pyrrolidine Intermediate

The synthesis begins with glycine ethyl ester , which undergoes protection, cyclization, and functionalization to establish the pyrrolidine scaffold.

-

Amino Protection : Glycine ethyl ester is treated with Boc anhydride in the presence of a base (e.g., triethylamine) to form N-Boc-glycine ethyl ester .

-

Cyclization : A Michael addition with ethyl acrylate, catalyzed by lithium tert-butoxide, yields a pyrrolidine-3-carboxylate intermediate.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Protection | Boc₂O, Et₃N | 0°C → RT | 3 h | >90% |

| Cyclization | LiOtBu, ethyl acrylate | -78°C → RT | 12 h | 85% |

Step 2: Introduction of Pyridin-3-yl Group via Suzuki-Miyaura Coupling

The C4 position is functionalized with a pyridin-3-yl group using a palladium-catalyzed cross-coupling reaction.

-

Halogenation : The pyrrolidine intermediate is brominated at C4 using N-bromosuccinimide (NBS) under radical conditions.

-

Coupling : The brominated intermediate reacts with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Optimization Data :

| Catalyst | Base | Solvent | Yield | Purity |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78% | 95% |

| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 82% | 97% |

Step 3: Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification with HCl.

Characterization Data :

Synthetic Route 2: Asymmetric Hydrogenation of Enamides

Step 1: Enamide Synthesis

A Boc-protected enamide precursor is prepared from N-Boc-pyroglutamic acid through dehydration and subsequent functionalization.

Step 2: Enantioselective Hydrogenation

The enamide undergoes hydrogenation using a chiral ruthenium catalyst to establish the (3R,4S) configuration.

-

Catalyst : [(S)-(-)-5,5'-Bis(di(3,5-xylyl)phosphino)-4,4'-bi-1,3-benzodioxole]Ru(II) diacetate.

-

Conditions : H₂ (50 psi), MeOH, 60°C, 6 h.

Yield and Enantiomeric Excess (ee) :

| Catalyst Loading | ee | Yield |

|---|---|---|

| 0.5 mol% | 99.9% | 92% |

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Metathesis) | Route 2 (Hydrogenation) |

|---|---|---|

| Stereocontrol | Moderate (requires resolution) | Excellent (≥99.9% ee) |

| Yield | 65–78% | 85–92% |

| Catalyst Cost | Low (Pd-based) | High (Ru-chiral ligand) |

| Scalability | Suitable for large-scale | Limited by catalyst availability |

Industrial-Scale Considerations

-

Cost Efficiency : Route 1 is preferable for bulk synthesis due to lower catalyst costs.

-

Purification : Crystallization techniques using ethanol/water mixtures achieve >99.5% purity.

-

Environmental Impact : Route 2 generates less halogenated waste but requires specialized handling of chiral catalysts .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyridine derivatives in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and synthesis parameters based on the evidence:

*Estimated based on analogs (e.g., : C₁₇H₂₃NO₄ = 305.37 g/mol).

Key Observations:

Substituent Effects on Physicochemical Properties: Pyridinyl vs. Phenyl: Pyridinyl groups introduce polarity due to the nitrogen heteroatom, enhancing solubility in polar solvents compared to phenyl analogs . The pyridin-3-yl isomer may exhibit distinct hydrogen-bonding interactions compared to the 4-isomer, influencing receptor affinity in drug candidates. Electron-Withdrawing Groups (e.g., -CF₃, -CN): These substituents increase acidity of the carboxylic acid moiety (pKa ~4.3) and may accelerate Boc deprotection under mild acidic conditions .

Synthetic Performance :

- Yields for Boc-protected pyrrolidine derivatives range widely (45–76%), influenced by substituent steric/electronic effects. For example, 3-pyridinyl coupling may require optimized Pd-mediated cross-coupling conditions, as seen in analogs with bromo/fluoro substituents .

- Purity varies significantly (16% to >99%), with polar derivatives (e.g., hydroxylated analogs) posing challenges during chromatographic purification .

Safety Profiles: Most analogs are classified as irritants (skin/eyes) and require handling in ventilated environments. Acute oral toxicity (Category 4) is noted for phenyl-substituted variants .

Functional Group Interchangeability: Replacing Boc with Cbz (benzyloxycarbonyl) alters stability; Cbz derivatives are cleaved via hydrogenolysis, offering orthogonal protection strategies . Amino-substituted analogs (e.g., 4-aminopyrrolidine-3-carboxylic acid) serve as precursors for peptide coupling or further functionalization .

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 292.33 g/mol. It features a pyrrolidine ring substituted with a pyridine moiety and a tert-butoxycarbonyl (Boc) protecting group.

| Property | Value |

|---|---|

| Molecular Weight | 292.33 g/mol |

| CAS Number | 1435707-61-1 |

| Purity | 98+% |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity

Research indicates that compounds containing the pyrrolidine structure exhibit various biological activities, including antibacterial, antiviral, and anticancer properties. The following sections detail specific activities associated with this compound.

Antiviral Activity

Studies have demonstrated that derivatives of pyrrolidine can inhibit viral replication. For example, compounds similar to this compound have shown effectiveness against viruses such as the hepatitis A virus (HAV) and various strains of influenza.

In a recent study, compounds from a related series exhibited significant antiviral activity against tobacco mosaic virus (TMV) with curative activities exceeding 55% at specific concentrations . This suggests that the compound may share similar mechanisms of action.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Research has indicated that certain pyrrolidine derivatives can act as inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication. In vitro assays have shown that these compounds can effectively inhibit bacterial growth at micromolar concentrations .

Synthesis Routes

The synthesis of this compound can be achieved through several methods:

- Boc Protection : The initial step often involves the protection of the amine group using a Boc group.

- Pyridine Substitution : Subsequent reactions introduce the pyridine moiety through electrophilic aromatic substitution or coupling reactions.

- Carboxylic Acid Formation : Finally, functionalization at the 3-position to introduce the carboxylic acid group is performed.

These synthetic strategies highlight the versatility in constructing complex organic molecules with potential pharmacological applications.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Anticancer Activity : A study involving β-amino acid derivatives demonstrated significant antiproliferative effects on glioma cell lines, suggesting that modifications to the pyrrolidine structure can enhance anticancer properties .

- Combination Therapies : Research has shown that combining this compound with other biologically active compounds may yield synergistic effects, enhancing overall efficacy against target diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.